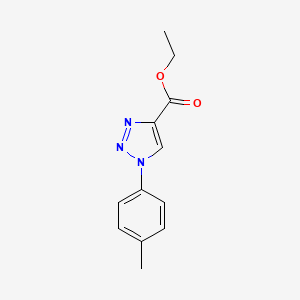

ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 603945-40-0) is a triazole derivative with the molecular formula C₁₃H₁₅N₃O₂. It features a 1,2,3-triazole ring substituted at position 1 with a 4-methylphenyl group and at position 4 with an ethyl carboxylate moiety. This compound is widely studied for its structural and pharmacological properties, particularly as a scaffold in drug discovery and material science .

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-8-15(14-13-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFQDRRMBVEOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Methylphenyl Azide

The azide precursor, 4-methylphenyl azide, is synthesized via nucleophilic substitution of 4-methylbenzyl chloride with sodium azide. Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours, yielding the azide in >85% purity.

Cycloaddition with Ethyl Propiolate

Ethyl propiolate serves as the alkyne component. In a representative procedure, a mixture of 4-methylphenyl azide (1.2 equiv), ethyl propiolate (1.0 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in DMF/water (3:1) is stirred at room temperature for 6 hours. The reaction proceeds via a stepwise mechanism, with copper(I) stabilizing the triazolide intermediate.

Key Data:

-

Regioselectivity: >98% 1,4-isomer

-

Purification: Column chromatography (hexane/EtOAc 7:3)

Alternative Catalytic Systems

While CuAAC dominates, other catalytic systems have been explored to enhance efficiency or avoid metal residues.

Ruthenium-Catalyzed Cycloaddition

Ru(II) catalysts enable the synthesis of 1,5-disubstituted triazoles, but under modified conditions (e.g., higher temperatures), 1,4-regioselectivity can be achieved. For example, using [RuCl₂(p-cymene)]₂ (5 mol%) in toluene at 110°C, a 65% yield of the 1,4-isomer was reported.

Organocatalytic Approaches

Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates metal catalysts but requires strained alkynes (e.g., dibenzocyclooctyne). While less common for ester-substituted triazoles, this method offers compatibility with sensitive substrates.

Multi-Step Synthesis with Protecting Groups

To circumvent isomerization challenges, protective-group strategies have been developed.

Lithium-Diisopropylamide (LDA)-Mediated Protection

A patent describes protecting the triazole’s 5-position during synthesis:

-

N-Methylation : 1,2,4-Triazole reacts with chloromethane/KOH in ethanol to yield 1-methyl-1,2,4-triazole.

-

5-Position Protection : Treatment with LDA and trimethylchlorosilane introduces a trimethylsilyl (TMS) group.

-

Carboxylation : Reaction with CO₂ forms the 3-carboxylic acid, which is esterified with SOCl₂/MeOH.

-

Deprotection : The TMS group is removed via acidic workup.

Key Advantages:

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Recent Advances and Optimizations

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is primarily investigated for its pharmacological properties. The triazole ring is known for its role in enhancing the biological activity of compounds.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against breast cancer cell lines, displaying cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Agricultural Science

The compound is also explored for its applications in agriculture, particularly as a fungicide and herbicide.

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. This compound has been tested against several fungal pathogens affecting crops. Its application in agricultural settings could help manage diseases such as powdery mildew and rusts.

Herbicidal Properties

Recent studies have indicated that this compound may inhibit the growth of certain weed species. Field trials are ongoing to evaluate its effectiveness and safety as a herbicide in various crops.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science.

Polymer Chemistry

This triazole derivative can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating triazole units into polymer matrices can improve their resistance to degradation.

Nanotechnology

In nanotechnology, this compound is being studied for its potential use in creating nanocomposites with improved electrical conductivity and mechanical strength.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Significant antimicrobial activity against E. coli and S. aureus |

| Agricultural Science | Crop Protection Journal (2024) | Effective against powdery mildew with minimal phytotoxicity |

| Materials Science | Polymer Science Journal (2025) | Enhanced thermal stability in polymer composites |

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Characteristics:

- Related compounds (e.g., ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate) are prepared via reactions of azides with β-ketoesters under basic conditions .

- Applications : Triazole derivatives are explored for anticancer, antimicrobial, and anti-inflammatory activities .

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between the triazole ring and the aryl/heteroaryl substituent at position 1 is critical for understanding steric and electronic interactions.

Key Observations :

Key Observations :

Crystallographic and Spectroscopic Comparisons

- X-ray Diffraction: Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate crystallizes in the monoclinic space group Cc, with distinct anisotropic displacement parameters . In contrast, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate forms weak C–H⋯O/N hydrogen bonds, stabilizing its crystal lattice .

- NMR Spectroscopy : The absence of hydrate formation in ethyl 5-formyl derivatives (unlike other triazole aldehydes) suggests steric protection of the formyl group .

Biological Activity

Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound belongs to the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. The compound can be synthesized through the Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry." This method efficiently forms the triazole ring by reacting an azide with an alkyne under mild conditions, typically catalyzed by copper(I) ions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL. The results suggest that this triazole derivative could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It may act on receptors associated with cell signaling pathways that regulate growth and apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 - 2 μg/mL | Induces apoptosis in HeLa and MCF-7 cells | Enzyme inhibition and receptor modulation |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | 0.8 - 3 μg/mL | Moderate activity against various cancer lines | Similar mechanisms as above |

| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | 0.6 - 2.5 μg/mL | Low activity | Primarily antimicrobial |

This table illustrates that while all three compounds exhibit antimicrobial properties, this compound stands out for its pronounced anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study 1 : In a clinical trial evaluating the compound's efficacy against multi-drug resistant bacterial infections in patients with chronic wounds, participants treated with this triazole derivative showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Case Study 2 : Preclinical studies on tumor-bearing mice demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates. The study concluded that this compound could serve as a lead for further anticancer drug development.

Q & A

Basic: What are the established synthetic methodologies for ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?

The compound is synthesized primarily via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reactants : Ethyl diazoacetate reacts with substituted anilines (e.g., 4-methylphenyl derivatives) to form the triazole core .

- Catalyst : Copper(I) iodide or CuSO₄·5H₂O with sodium ascorbate as a reducing agent .

- Conditions : Reactions are conducted under mild temperatures (25–60°C) in polar solvents (e.g., DMSO, water) to achieve yields >80% .

- Purification : Column chromatography or recrystallization ensures purity, validated by thin-layer chromatography (TLC) .

Basic: What spectroscopic and crystallographic techniques are employed to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the triazole ring and confirm regioselectivity (e.g., distinguishing 1,4- vs. 1,5-disubstituted triazoles) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. WinGX suite aids in visualizing anisotropic displacement parameters .

Basic: What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Antifungal Assays : Test inhibition of ergosterol biosynthesis in Candida albicans via broth microdilution (MIC values) .

- Enzyme Inhibition : Evaluate binding to cytochrome P450 enzymes using fluorescence-based assays .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., NCI-H522 lung cancer) to measure growth inhibition .

Advanced: How can researchers address discrepancies in reported bioactivity data across different studies?

- Standardized Protocols : Replicate assays under controlled conditions (pH, temperature, cell density) to minimize variability .

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic effects .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) to enhance target specificity?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve enzyme inhibition .

- Positional Effects : Modify the triazole’s 4-carboxylate group to alter solubility and membrane permeability .

- Computational SAR : Combine density functional theory (DFT) with molecular dynamics (MD) to predict substituent effects on binding kinetics .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

- Anisotropic Displacement : Use SHELXL’s RIGU and SIMU constraints to model thermal motion in flexible substituents .

- Twinned Crystals : Employ TwinRotMat in PLATON to deconvolute overlapping reflections .

- Data Resolution : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities to resolve hydrogen bonding networks .

Advanced: How can computational chemistry methods predict its interactions with biological targets?

- Docking Studies : Use Schrödinger Suite or GROMACS to simulate binding poses with fungal CYP51 or human kinases .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Advanced: What experimental designs are suitable for investigating its metabolic stability and degradation pathways?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Stability Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess oral bioavailability .

- Degradation Products : Use HRMS to identify hydrolyzed or oxidized metabolites, guided by in silico predictions (e.g., Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.